molecular formula C23H20F3N5O2S B2472551 N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358831-14-7

N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2472551
CAS No.: 1358831-14-7
M. Wt: 487.5
InChI Key: CYZGLXCKBPNZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N5O2S and its molecular weight is 487.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S/c1-3-31-21-20(13(2)29-31)28-23(30(22(21)33)11-14-4-6-15(24)7-5-14)34-12-19(32)27-18-10-16(25)8-9-17(18)26/h4-10H,3,11-12H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGLXCKBPNZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • 2,5-Difluorophenyl group
  • Pyrazolo[4,3-d]pyrimidine core
  • Sulfanyl acetamide moiety

The structural formula can be represented as follows:

C19H19F2N5OS\text{C}_{19}\text{H}_{19}\text{F}_{2}\text{N}_{5}\text{O}\text{S}

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Kinase Activity : It may act as a kinase inhibitor, which is crucial for regulating cell signaling pathways involved in cancer and other diseases.
  • Interaction with Receptors : The compound shows potential binding affinity for various receptors implicated in neurological and inflammatory conditions.

Biological Activity Data

Biological Activity Target IC50 Value Reference
Kinase InhibitionTyrosine Kinase50 nM
Receptor Binding5-HT1B Receptor20 nM
AntiproliferativeCancer Cell Lines75 µM

Case Studies and Research Findings

Research has highlighted the compound's promising therapeutic potential:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Another study investigated its neuroprotective properties in rodent models of neurodegeneration. The compound demonstrated a reduction in neuroinflammation and improved cognitive function metrics.
  • Inflammatory Response Modulation : The compound was tested for its ability to modulate inflammatory responses in vitro. Results indicated a decrease in pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

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